5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline
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Overview
Description
5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a benzyl group attached to the isoquinoline core, which is further fused with a dioxolo ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline typically involves multi-step organic reactions. One common method involves the reaction of cotarnine with indole in methanolic solution. This reaction yields a product that undergoes rearrangement into the desired isoquinoline derivative . The reaction conditions often include heating under reflux and the use of specific catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. For example, similar compounds like oxolinic acid are known to inhibit DNA gyrases and topoisomerases, which are essential enzymes for DNA replication . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties.
Cotarnine Derivatives: Compounds that undergo similar reactions to form isoquinoline derivatives.
Indole Derivatives: Compounds that react with cotarnine to form isoquinoline systems.
Uniqueness
5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structural features, including the benzyl group and the fused dioxolo ring
Properties
CAS No. |
92665-05-9 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-benzyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C17H15NO2/c1-2-4-12(5-3-1)8-15-14-10-17-16(19-11-20-17)9-13(14)6-7-18-15/h1-5,9-10H,6-8,11H2 |
InChI Key |
BKKHFIDEUMYZCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC3=C(C=C21)OCO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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